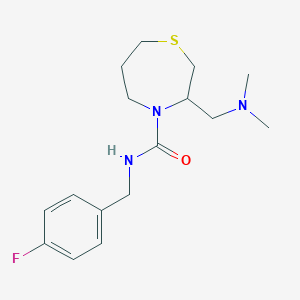

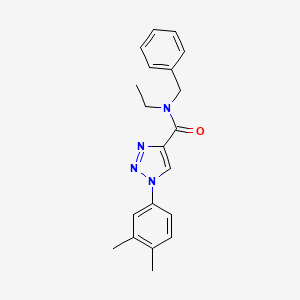

![molecular formula C18H18N2O4S B2533065 4-[(Benzoyloxy)imino]-1-(phenylsulfonyl)piperidine CAS No. 478248-17-8](/img/structure/B2533065.png)

4-[(Benzoyloxy)imino]-1-(phenylsulfonyl)piperidine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "4-[(Benzoyloxy)imino]-1-(phenylsulfonyl)piperidine" is a derivative of piperidine, which is a six-membered heterocyclic compound containing one nitrogen atom. Piperidine derivatives have been extensively studied due to their wide range of biological activities, including anti-acetylcholinesterase (anti-AChE) activity, antimicrobial properties, and their role as receptor antagonists . These compounds are characterized by their piperidine core, which is often modified with various substituents to enhance their activity and selectivity for different biological targets.

Synthesis Analysis

The synthesis of piperidine derivatives typically involves the introduction of substituents to the piperidine ring through various chemical reactions. For instance, the synthesis of 1-benzyl-4-[2-(N-benzoyl-N-methylamino)ethyl]piperidine derivatives with potent anti-AChE activity involves the introduction of a phenyl group on the nitrogen atom of the amide moieties, which resulted in enhanced activity . Similarly, the synthesis of 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine derivatives against pathogens of Lycopersicon esculentum involves the treatment of substituted benzhydryl chlorides with piperidine followed by N-sulfonation . These methods demonstrate the versatility of synthetic approaches in modifying the piperidine scaffold to obtain compounds with desired biological properties.

Molecular Structure Analysis

The molecular structure of piperidine derivatives is crucial in determining their biological activity. For example, the introduction of a bulky moiety in the para position of the benzamide in 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives led to a substantial increase in anti-AChE activity . The crystal structure studies of 1-benzhydryl-4-phenylmethane sulfonyl piperazine, a related compound, revealed that the piperazine ring adopts a chair conformation and the sulfonyl moiety is in a distorted tetrahedral configuration . These structural features are important for the interaction of these compounds with their biological targets.

Chemical Reactions Analysis

Piperidine derivatives undergo various chemical reactions that are essential for their biological function. For instance, the anti-AChE activity of certain piperidine derivatives is attributed to their ability to inhibit the enzyme acetylcholinesterase, which is crucial for the breakdown of the neurotransmitter acetylcholine . The antimicrobial activity of some derivatives is related to their interaction with bacterial and fungal pathogens, affecting their growth and survival . The selectivity and potency of these compounds can be attributed to the specific chemical interactions between the piperidine derivatives and their biological targets.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives, such as solubility, stability, and bioavailability, are important for their pharmacological profile. For example, the bioavailability of 4-(phenylsulfonyl)piperidines as 5-HT(2A) receptor antagonists was improved by using stability toward rat liver microsomes as a predictor of bioavailability . The physical properties such as crystallinity and molecular conformation, as observed in X-ray crystallography studies, also play a significant role in the drug's efficacy and pharmacokinetics .

科学的研究の応用

Synthesis and Pharmacological Properties

In the realm of pharmacological research, compounds structurally related to 4-[(Benzoyloxy)imino]-1-(phenylsulfonyl)piperidine have been synthesized and evaluated for their effects on gastrointestinal motility. For instance, benzamide derivatives, including those with benzoyl and phenylsulfonyl groups, have shown promise as selective serotonin 4 (5-HT4) receptor agonists. These compounds accelerated gastric emptying and increased defecation frequency, suggesting potential as novel prokinetic agents with reduced side effects, mainly due to their selective receptor-binding affinity (Sonda, Katayama, Kawahara, Sato, & Asano, 2004).

Anti-Acetylcholinesterase Activity

Another area of interest is the development of inhibitors for acetylcholinesterase (AChE), an enzyme involved in the breakdown of acetylcholine and associated with neurodegenerative diseases like Alzheimer's. Piperidine derivatives, particularly those with benzoyl and phenylsulfonyl groups, have been synthesized and evaluated for their anti-AChE activity. Introduction of bulky groups in the para position of benzamide significantly increased activity, indicating the potential of these compounds as potent AChE inhibitors and candidates for antidementia agents (Sugimoto, Tsuchiya, Sugumi, Higurashi, Karibe, Iimura, Sasaki, Kawakami, Nakamura, & Araki, 1990).

Metabolic Pathway Investigation

Research has also been conducted on the oxidative metabolism of novel antidepressants, where derivatives similar to this compound have been studied for their metabolic pathways using human liver microsomes and enzymes. Understanding the metabolic pathways of these compounds is crucial for drug development, ensuring efficacy and safety of potential therapeutic agents (Hvenegaard, Bang-Andersen, Pedersen, Jørgensen, Püschl, & Dalgaard, 2012).

将来の方向性

Piperidines play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, including 4-[(Benzoyloxy)imino]-1-(phenylsulfonyl)piperidine, is an important task of modern organic chemistry . Future research may focus on the discovery and biological evaluation of potential drugs containing the piperidine moiety .

特性

IUPAC Name |

[[1-(benzenesulfonyl)piperidin-4-ylidene]amino] benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O4S/c21-18(15-7-3-1-4-8-15)24-19-16-11-13-20(14-12-16)25(22,23)17-9-5-2-6-10-17/h1-10H,11-14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYCSGHFUAYDPSJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1=NOC(=O)C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

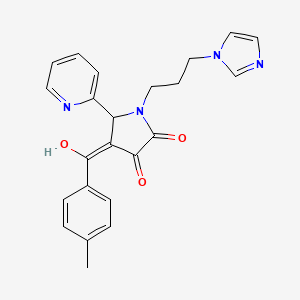

![N-Methyl-N-[2-(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-2-oxoethyl]prop-2-enamide](/img/structure/B2532983.png)

![(5-(Aminomethyl)bicyclo[3.2.2]nonan-1-yl)methanol hydrochloride](/img/structure/B2532984.png)

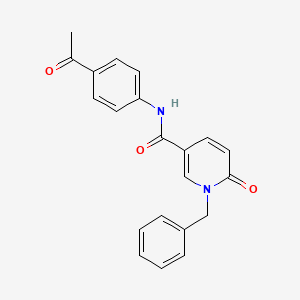

![N-(2,3-dimethylphenyl)-2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2532990.png)

![3-[(2,2-difluoroethoxy)methyl]-1-(2-fluoroethyl)-4-iodo-1H-pyrazole](/img/structure/B2532994.png)

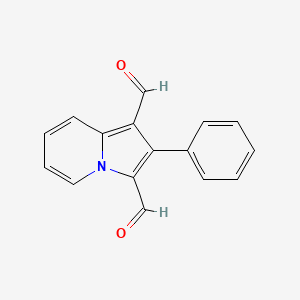

![Spiro[cyclobutane-1,3'-indolin]-2'-one](/img/structure/B2532996.png)

![6-[4-(1-Methylimidazol-2-yl)piperazin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2533002.png)

![N-(3-chloro-4-methylphenyl)-2-{4-[5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}acetamide](/img/structure/B2533004.png)